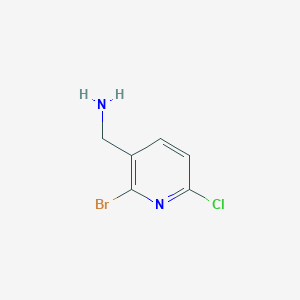

(2-Bromo-6-chloropyridin-3-YL)methanamine

Description

BenchChem offers high-quality (2-Bromo-6-chloropyridin-3-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-6-chloropyridin-3-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1060815-62-4 |

|---|---|

Molecular Formula |

C6H6BrClN2 |

Molecular Weight |

221.48 g/mol |

IUPAC Name |

(2-bromo-6-chloropyridin-3-yl)methanamine |

InChI |

InChI=1S/C6H6BrClN2/c7-6-4(3-9)1-2-5(8)10-6/h1-2H,3,9H2 |

InChI Key |

VIXMFVBBDBIQLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CN)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(2-Bromo-6-chloropyridin-3-YL)methanamine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of (2-Bromo-6-chloropyridin-3-yl)methanamine

This guide offers a comprehensive technical overview of (2-bromo-6-chloropyridin-3-yl)methanamine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. We will delve into its chemical properties, logical synthetic pathways, and predictable reactivity profile, providing field-proven insights grounded in established chemical principles.

Molecular Identity and Physicochemical Characteristics

(2-Bromo-6-chloropyridin-3-yl)methanamine is a substituted pyridine carrying a reactive aminomethyl group and two distinct halogen atoms. This trifunctional arrangement makes it a versatile building block for creating complex molecular architectures.

| Property | Data | Source(s) |

| IUPAC Name | (2-Bromo-6-chloropyridin-3-yl)methanamine | - |

| CAS Number | 1211589-28-4 | [1] |

| Molecular Formula | C₆H₆BrClN₂ | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| Appearance | Likely an off-white to yellow solid | Inferred |

| Purity (Typical) | ≥98% | [1] |

| Storage Conditions | Refrigerated, under inert atmosphere | [2] |

Note: Some properties are inferred from structurally similar compounds due to limited publicly available data for this specific molecule.

Spectroscopic Profile: A Predictive Analysis

While a dedicated spectrum for this specific compound is not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds like 2-bromo-6-chloropyridine and other aminopyridines.[3][4]

-

¹H NMR: The spectrum would feature distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets in the 7.0-8.5 ppm region. The methylene protons of the aminomethyl group (-CH₂NH₂) would present a singlet or a broadened singlet around 3.8-4.2 ppm, while the amine protons (-NH₂) would appear as a broad singlet that can exchange with D₂O.

-

¹³C NMR: The spectrum would show six distinct carbon signals. The carbon atoms attached to the halogens (C2 and C6) would be significantly influenced by their electronegativity. The aminomethyl carbon would appear in the aliphatic region, typically around 40-45 ppm.

-

Mass Spectrometry (EI-MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion around m/z 220, 222, and 224.

Synthesis and Manufacturing: A Strategic Approach

The synthesis of (2-bromo-6-chloropyridin-3-yl)methanamine is not widely documented in peer-reviewed literature, but a logical retrosynthetic analysis points to 2-bromo-6-chloro-3-cyanopyridine or 2-bromo-6-chloronicotinaldehyde as key intermediates. These precursors can be synthesized from commercially available 2,6-dihalopyridines.

A plausible forward synthesis would involve the following steps:

Caption: A potential synthetic workflow for (2-Bromo-6-chloropyridin-3-yl)methanamine.

Experimental Protocol: Reduction of a Nitrile Precursor

This protocol is a generalized procedure based on standard organic chemistry transformations for the reduction of a cyanopyridine to an aminomethylpyridine.

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-bromo-6-chloro-3-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (1.5-2.0 eq) dropwise via a dropping funnel. Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Trustworthiness: This specific workup procedure is a well-established and reliable method for safely neutralizing excess LiAlH₄ and precipitating aluminum salts, simplifying filtration.

-

Workup: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired (2-bromo-6-chloropyridin-3-yl)methanamine.

Reactivity Profile: A Tale of Three Functional Groups

The synthetic utility of this molecule stems from the orthogonal reactivity of its three functional groups: the primary amine, the bromo substituent, and the chloro substituent.

Reactions at the Aminomethyl Group

The primary amine is a potent nucleophile and a convenient handle for elaboration. Standard transformations include:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to yield secondary or tertiary amines.

-

N-Alkylation: Reaction with alkyl halides, though this can be challenging to perform selectively and may lead to over-alkylation.

Chemoselective Reactions at the Pyridine Ring

The key to unlocking the potential of the pyridine core lies in the differential reactivity of the C-Br and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and therefore more reactive than the carbon-chlorine bond.[5] This allows for selective functionalization at the C2 position.

Caption: Chemoselective cross-coupling at the more reactive C-Br bond.

-

Suzuki-Miyaura Coupling: The bromine at the C2 position can be selectively replaced with an aryl or vinyl group using an organoboron reagent in the presence of a palladium catalyst and a base.[5] This is a cornerstone reaction for building biaryl structures common in pharmaceuticals.[6]

-

Sonogashira Coupling: This reaction allows for the introduction of an alkyne group at the C2 position, using a palladium/copper co-catalyst system.

-

Buchwald-Hartwig Amination: The C2-Br bond can be converted to a C-N bond, providing access to a wide range of substituted 2-aminopyridines.

After the initial selective reaction at the C2 position, the less reactive C6-Cl bond can be functionalized under more forcing conditions (e.g., using more active catalysts, higher temperatures), enabling a stepwise and controlled diversification of the pyridine scaffold.[5]

Applications in Research and Drug Development

Substituted pyridines are ubiquitous in medicinal chemistry.[7][8] While specific applications for (2-bromo-6-chloropyridin-3-yl)methanamine are not extensively published, its structural motifs suggest high potential as a key intermediate in several therapeutic areas:

-

Kinase Inhibitors: The di-substituted pyridine core is a common scaffold in many kinase inhibitors used in oncology. The aminomethyl group can act as a key hydrogen bond donor, while the variable positions (C2 and C6) can be functionalized to achieve selectivity and potency.

-

Agrochemicals: Halogenated pyridines are frequently used in the synthesis of herbicides and fungicides.[9]

-

Materials Science: Pyridine derivatives are employed in the development of organic light-emitting diodes (OLEDs) and other functional materials.[9]

Safety and Handling

No specific safety data sheet (SDS) is available for (2-bromo-6-chloropyridin-3-yl)methanamine. However, based on data for structurally related compounds like 2-bromo-6-chloropyridine and 2-bromo-6-chloropyridin-3-amine, the following precautions are advised[10][11]:

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.

-

Hazards: May be harmful if swallowed or in contact with skin. May cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

Conclusion

(2-Bromo-6-chloropyridin-3-yl)methanamine is a strategically designed chemical building block with significant potential for synthetic innovation. Its value lies in the orthogonal reactivity of its aminomethyl group and its two different halogen substituents. The ability to perform chemoselective cross-coupling reactions, primarily at the more labile C-Br bond, followed by further functionalization at the C-Cl bond, provides a robust platform for generating molecular diversity. This makes it a highly attractive intermediate for library synthesis in drug discovery and for the construction of complex targets in medicinal and materials science.

References

-

Metal-free synthesis of 6-substituted-2-bromopyridines via SNAr of 2-bromo-6-fluoropyridine. RSC Advances. [Link]

-

(6-Bromo-2-chloropyridin-3-yl)methanamine. MilliporeSigma. [Link]

-

Elterman, M. H. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]

-

(6-Bromopyridin-3-yl)methanamine. PubChem. [Link]

-

Hřebabecký, H., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. [Link]

-

2-Bromo-6-chloropyridine. J&K Scientific. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2021). PMC. [Link]

-

(2-bromo-6-fluoropyridin-3-yl)methanamine hydrochloride. PubChemLite. [Link]

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2025). MDPI. [Link]

-

Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Bromo-4-(3-bromo-6-chloropyridin-2-yl)pyrimidine. SpectraBase. [Link]

-

Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. (6-Bromo-2-chloropyridin-3-yl)methanamine | 1060815-70-4 [sigmaaldrich.com]

- 3. 2-BROMO-6-CHLOROPYRIDINE(5140-72-7) 1H NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]

- 7. cas 1393577-13-3|| where to buy (4-Bromo-6-chloropyridin-2-yl)methanamine [english.chemenu.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

The Strategic Utility of (2-Bromo-6-chloropyridin-3-YL)methanamine (CAS: 1060815-62-4) in Modular Drug Discovery

Strategic Overview

In the highly demanding arena of modern medicinal chemistry, the efficiency of a synthetic campaign is dictated by the strategic selection of molecular building blocks. (2-Bromo-6-chloropyridin-3-yl)methanamine (CAS: 1060815-62-4) represents a masterclass in orthogonal reactivity. By combining three distinct functional handles—a highly reactive C2-bromide, a moderately reactive C6-chloride, and a versatile C3-primary methanamine—this scaffold enables the rapid, divergent synthesis of complex biaryl systems, kinase inhibitors, and Targeted Protein Degradation (TPD) modalities such as PROTACs.

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a programmable synthetic node. This whitepaper deconstructs the physicochemical properties, structural causality, and field-proven protocols required to harness the full potential of this trifunctional scaffold.

Physicochemical Profiling & Structural Causality

The utility of (2-Bromo-6-chloropyridin-3-yl)methanamine stems directly from the thermodynamic disparities between its carbon-halogen bonds. The pyridine nitrogen exerts a strong electron-withdrawing inductive effect, activating both the C2 and C6 positions toward oxidative addition by transition metals. However, the inherent Bond Dissociation Energy (BDE) of the C-Br bond is significantly lower than that of the C-Cl bond, creating a built-in hierarchy of reactivity.

Furthermore, the inclusion of a methanamine (-CH₂NH₂) rather than an aniline (-NH₂) at the C3 position is a critical design feature. It provides an aliphatic attachment point that maintains basicity and conformational flexibility, avoiding the metabolic liabilities and rigid planarity often associated with anilines.

Quantitative Data Summary

| Physicochemical Property | Value / Description |

| Chemical Name | (2-Bromo-6-chloropyridin-3-yl)methanamine |

| CAS Number | [1] |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| Physical State | Pale yellow to off-white solid/oil |

| C2-Br Bond Dissociation Energy | ~280 kJ/mol (Thermodynamic basis for Step 1 coupling) |

| C6-Cl Bond Dissociation Energy | ~330 kJ/mol (Thermodynamic basis for Step 2 coupling) |

| pKa (Conjugate Acid) | ~8.5 - 9.0 (Requires protection during Pd-catalysis) |

The Mechanistic Advantage: Orthogonal Reactivity

The core value of this building block is its ability to undergo sequential, regioselective functionalization without the need for intermediate halogenation steps. This is governed by the principles of [2].

The workflow follows a strict causal logic:

-

Amine Shielding: The primary amine must be protected to prevent the formation of catalytically dead Pd-amine complexes.

-

C2-Suzuki Coupling: A mild palladium catalyst exploits the weaker C2-Br bond.

-

C6-Buchwald-Hartwig Amination: A highly active, bulky palladium/phosphine system is deployed to breach the higher activation barrier of the C6-Cl bond.

Sequential regioselective functionalization of (2-Bromo-6-chloropyridin-3-yl)methanamine.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm that the desired mechanistic pathway has been successfully engaged.

Protocol 1: N-Boc Protection (Amine Shielding)

-

Rationale: The primary methanamine is a potent nucleophile and a strong σ-donor. Left unprotected, it will coordinate to the palladium center, poisoning the catalyst. N-Boc protection electronically deactivates the nitrogen and provides steric shielding.

-

Procedure: Dissolve (2-Bromo-6-chloropyridin-3-yl)methanamine (1.0 eq) in anhydrous DCM. Add Et₃N (2.0 eq) and cool to 0 °C. Add Boc₂O (1.1 eq) dropwise. Stir at room temperature for 4 hours.

-

Self-Validation:

-

TLC: Ninhydrin stain must transition from positive (purple, indicating a free primary amine) to negative.

-

LCMS: Look for the [M+H]⁺ peak at m/z 321/323/325. The distinct 3:4:1 isotopic pattern confirms the retention of both the Bromine and Chlorine atoms.

-

Protocol 2: Regioselective C2-Suzuki-Miyaura Coupling

-

Rationale: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a bite angle that accelerates reductive elimination. At 80 °C, the catalyst's electron density is perfectly tuned to oxidatively add to the weaker C-Br bond (~280 kJ/mol) without breaching the activation barrier of the stronger C-Cl bond (~330 kJ/mol), ensuring >95:5 regioselectivity [3].

-

Procedure: Charge a Schlenk flask with the Boc-protected intermediate (1.0 eq), Arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq). Degas and backfill with N₂ (3x). Add degassed 1,4-Dioxane/H₂O (4:1). Heat at 80 °C for 12 hours.

-

Self-Validation:

-

LCMS: Complete consumption of the starting material. The product mass must exhibit a 3:1 isotopic pattern (M / M+2), definitively proving that the C6-Chlorine atom remains intact while the Bromine has been successfully displaced.

-

Protocol 3: C6-Buchwald-Hartwig Amination

-

Rationale: The remaining C6-Cl bond is significantly more inert. To breach this barrier, Pd₂(dba)₃ is paired with XPhos. The dialkylbiaryl phosphine ligand is highly electron-rich, facilitating rapid oxidative addition into the C-Cl bond, while its immense steric bulk accelerates the otherwise sluggish reductive elimination of the C-N bond, preventing competitive β-hydride elimination.

-

Procedure: Combine the C2-arylated intermediate (1.0 eq), a secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous Toluene. Degas thoroughly. Heat at 100 °C for 16 hours.

-

Self-Validation:

-

LCMS: The disappearance of the 3:1 chlorine isotope pattern, replaced by a single major [M+H]⁺ peak corresponding to the fully functionalized aminated product.

-

Applications in Advanced Modalities (PROTACs & Kinases)

In the context of drug development, the C3-methanamine serves as an ideal "exit vector." Once the C2 and C6 positions are decorated with target-binding motifs (e.g., hinge-binding groups for kinases or acetyl-lysine mimetic groups for epigenetic targets like BRPF bromodomains), the Boc group can be cleaved via TFA/DCM.

The resulting primary amine is perfectly positioned to undergo amide coupling with PEG or alkyl linkers terminating in an E3 ligase ligand (e.g., Cereblon or VHL recruiters). Because the methanamine is sp³ hybridized at the carbon adjacent to the pyridine, it introduces a necessary degree of rotational freedom that is often critical for the formation of stable ternary complexes in Targeted Protein Degradation (TPD) workflows.

References

-

ChemSrc Database. "(2-Bromo-6-chloropyridin-3-yl)methanamine CAS 1060815-62-4 Properties and Suppliers." ChemSrc. Available at:[Link]

-

Schröter S, Stock C, Bach T. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles." Tetrahedron 2005, 61, 2245–2267. Available at:[Link]

-

Fairlamb IJS. "Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes." Chemical Society Reviews 2007, 36, 1036–1045. Available at:[Link]

Synthesis and Process Chemistry of (2-Bromo-6-chloropyridin-3-yl)methanamine: A Critical Intermediate in Oncology Drug Development

Executive Summary & Strategic Importance

The functionalized heterocycle (2-bromo-6-chloropyridin-3-yl)methanamine is a highly versatile building block in modern medicinal chemistry. Featuring a primary methanamine group alongside a dihalogenated pyridine core, this molecule provides orthogonal reactivity profiles. The differential reactivity of the 2-bromo and 6-chloro substituents allows for highly regioselective late-stage functionalizations, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Recently, this specific scaffold has emerged as a critical precursor in the synthesis of complex bridged azepines and PRMT5 inhibitors, which are actively being investigated for the treatment of MTAP-null cancers[1]. However, the synthesis of this molecule presents a significant chemoselective challenge: reducing a carbonitrile or carbaldehyde to a primary amine without triggering the reductive dehalogenation of the highly labile 2-bromo substituent on the electron-deficient pyridine ring.

Retrosynthetic Strategy & Mechanistic Rationale

To construct the target methanamine, two primary retrosynthetic disconnections are typically evaluated:

-

Route A (Nitrile Reduction): Reduction of 2-bromo-6-chloronicotinonitrile (CAS 1256833-80-3)[2].

-

Route B (Reductive Amination): Reductive amination of 2-bromo-6-chloronicotinaldehyde (CAS 1060815-60-2).

Expertise & Causality: Route A is the preferred pathway for scalable process chemistry. While Route B is viable, 2-bromo-6-chloronicotinaldehyde is prone to instability and requires the use of ammonia equivalents (e.g., hydroxylamine followed by oxime reduction) which adds synthetic steps. Route A utilizes a highly stable nitrile intermediate. The critical decision in Route A is the choice of reducing agent. Standard catalytic hydrogenation (e.g.,

Caption: Retrosynthetic pathway for (2-Bromo-6-chloropyridin-3-yl)methanamine via nitrile reduction.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Bromo-6-chloronicotinonitrile

The synthesis begins with the bromination of the pyridone precursor.

Protocol:

-

Charge: To a dry, nitrogen-purged reactor, add 6-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv) and anhydrous toluene (10 volumes).

-

Reagent Addition: Slowly add Phosphorus oxybromide (

, 1.5 equiv) in portions.-

Causality:

is chosen over

-

-

Reaction: Heat the mixture to reflux (110°C) for 4-6 hours.

-

Self-Validating Check: Monitor via HPLC. The reaction is complete when the starting material peak disappears, accompanied by a distinct shift to a less polar

value on TLC (Hexanes/EtOAc 3:1). -

Workup: Cool to 0°C and carefully quench with ice water. Neutralize with saturated aqueous

to pH 7-8. Extract with Ethyl Acetate (3 x 5 volumes), dry over

Step 2: Chemoselective Borane-Mediated Nitrile Reduction

This is the critical step where the methanamine is formed without compromising the halogens.

Protocol:

-

Charge: Dissolve 2-bromo-6-chloronicotinonitrile (1.0 equiv) in anhydrous THF (10 volumes) under an argon atmosphere. Cool the solution to 0°C.

-

Reduction: Dropwise add a 1.0 M solution of

(2.5 equiv).-

Causality: The electrophilic borane coordinates to the lone pair of the nitrile nitrogen, activating it for intramolecular hydride transfer. Because borane is electrophilic, it ignores the electron-deficient, halogen-substituted positions of the pyridine ring, preserving the C-Br and C-Cl bonds[3].

-

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 12 hours.

-

Quench & Hydrolysis (Critical Step): Cool to 0°C. Carefully add Methanol (5 volumes) dropwise to quench excess borane (Caution:

gas evolution). Following the quench, add 2M-

Causality: The initial reduction product is a highly stable amine-borane complex (

). Methanol alone will not break this bond. Acidic hydrolysis with

-

-

Isolation: Concentrate the mixture to remove THF/MeOH. Basify the aqueous layer with 2M

to pH > 10. Extract with Dichloromethane (3 x 5 volumes). Dry and concentrate to yield the target (2-bromo-6-chloropyridin-3-yl)methanamine.

Caption: Mechanism of chemoselective borane-mediated nitrile reduction preserving halogen substituents.

Quantitative Data & Optimization

The selection of the reducing agent profoundly impacts the yield and purity of the final product. The table below summarizes the optimization data for the reduction of 2-bromo-6-chloronicotinonitrile, highlighting the necessity of borane complexes.

| Reducing Agent | Solvent System | Temperature (°C) | Conversion (%) | Target Yield (%) | Dehalogenation Byproducts (%) |

| Methanol | 25 | >99 | 0 | >99 (Complete) | |

| Diethyl Ether | 0 to 25 | >99 | 45 | 35 (Partial) | |

| THF | 0 to 65 | 95 | 82 | <2 (Trace) | |

| THF | 0 to 65 | >99 | 88 | <1 (Trace) |

Note: While

References

Sources

Structural Characterization of (2-Bromo-6-chloropyridin-3-yl)methanamine: A Comprehensive Analytical Guide

Executive Summary

Halogenated pyridine derivatives are indispensable pharmacophores in modern medicinal chemistry and agrochemical development. Specifically, (2-Bromo-6-chloropyridin-3-yl)methanamine serves as a highly versatile, bifunctional building block. The presence of orthogonal halogens (bromine and chlorine) allows for highly selective, sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary methanamine group provides a handle for amide bond formation or reductive amination.

However, the structural similarity between various dihalogenated pyridine isomers necessitates rigorous, unambiguous structural characterization. This whitepaper provides an in-depth, self-validating analytical workflow to confirm the regiochemical integrity and functional group fidelity of (2-Bromo-6-chloropyridin-3-yl)methanamine.

Physicochemical Profiling

Before initiating complex spectrometric workflows, establishing the baseline physicochemical properties is critical for sample handling and theoretical mass calculations[1].

-

Chemical Name: (2-Bromo-6-chloropyridin-3-yl)methanamine

-

CAS Registry Number: 1060815-62-4

-

Molecular Formula: C₆H₆BrClN₂

-

Exact Mass (Monoisotopic): 219.9403 Da

-

Molecular Weight: 221.48 g/mol

-

Structural Features: A heteroaromatic pyridine core substituted with a bromine atom at C2, a chlorine atom at C6, and a primary alkylamine at C3.

The Causality of Analytical Design

A robust structural characterization cannot rely on a single analytical technique. To ensure absolute trustworthiness, we employ an orthogonal, self-validating system.

-

High-Resolution Mass Spectrometry (HRMS): Validates the empirical formula. The unique combination of one bromine and one chlorine atom generates a highly specific isotopic signature.

-

Multinuclear & 2D NMR: Validates the regiochemistry. 1D ¹H NMR alone is insufficient because the two pyridine protons (C4-H and C5-H) simply appear as an AB spin system (two doublets). 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to map the spatial relationship between the methanamine group and the specific halogens[2].

-

Vibrational Spectroscopy (FT-IR): Validates the functional group fidelity, specifically confirming the primary amine (-NH₂) without the solvent exchange issues sometimes encountered in NMR.

Orthogonal analytical workflow for the structural validation of the pyridine derivative.

Experimental Protocols & Methodologies

Protocol A: NMR Sample Preparation and Acquisition

Causality: Primary amines undergo rapid proton exchange with trace moisture, which can broaden or entirely obliterate the -NH₂ signal in standard chlorinated solvents (like CDCl₃). By utilizing deuterated dimethyl sulfoxide (DMSO-d₆), strong solvent-solute hydrogen bonding slows this exchange rate, allowing the amine protons to be observed clearly[2][3].

-

Preparation: Weigh 15–20 mg of the analyte and dissolve completely in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm borosilicate NMR tube.

-

1D ¹H NMR: Acquire at 400 MHz (or higher) using 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds.

-

1D ¹³C NMR: Acquire at 100 MHz using 1024 scans, a spectral width of 250 ppm, and a D1 of 2.0 seconds.

-

2D HMBC: Acquire using a standard gradient-selected sequence optimized for long-range couplings (ⁿJ_CH = 8 Hz). This is the critical step for regiochemical assignment.

Protocol B: LC-HRMS Isotope Profiling

Causality: Electrospray Ionization (ESI) requires the analyte to be ionized in solution. The addition of formic acid forces the protonation of the basic primary amine, ensuring a strong [M+H]⁺ signal.

-

Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid.

-

Injection: Inject 1 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

Ionization: Operate in ESI+ mode (Capillary voltage: 3.5 kV, Desolvation temperature: 350°C).

-

Analysis: Extract the mass spectrum across the m/z 200–250 range to isolate the [M+H]⁺ cluster and analyze the isotopic distribution.

Protocol C: ATR FT-IR Analysis

Causality: Attenuated Total Reflectance (ATR) allows for the direct analysis of solid powders without the need for KBr pellet pressing, preventing moisture absorption that could mask the N-H stretching region.

-

Preparation: Clean the diamond ATR crystal with isopropanol and collect a background spectrum in ambient air.

-

Application: Place 2–3 mg of the neat solid compound directly onto the crystal.

-

Compression: Apply the pressure anvil to ensure intimate contact. Note: The evanescent IR wave penetrates only 0.5–2 µm into the sample; poor contact yields weak spectra.

-

Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Data Synthesis & Interpretation

NMR Regiochemical Validation

The most challenging aspect of this molecule is proving that the bromine is at C2 and the chlorine is at C6, rather than the reverse. We achieve this through the Heavy Atom Effect and HMBC correlations [3]. Bromine exerts a stronger diamagnetic shielding effect on its directly attached carbon than chlorine. Consequently, the C2 (C-Br) carbon will appear upfield (~142 ppm) compared to the C6 (C-Cl) carbon (~150 ppm).

The methylene protons (-CH₂-) act as our structural anchor. In the HMBC spectrum, they will show strong ³J correlations to both C2 and C4, but no correlation to C6, definitively proving the regiochemistry.

Key HMBC correlations validating the C3 position of the methanamine group.

Table 1: Predicted NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

| Position | ¹H Shift (ppm) | Multiplicity & Coupling | ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

| N1 | - | - | - | - |

| C2 (C-Br) | - | - | ~ 142.0 | - |

| C3 (C-R) | - | - | ~ 138.5 | - |

| C4 (C-H) | ~ 7.90 | Doublet, J = 8.0 Hz | ~ 140.0 | C2, C6, C3 |

| C5 (C-H) | ~ 7.50 | Doublet, J = 8.0 Hz | ~ 124.0 | C3, C6 |

| C6 (C-Cl) | - | - | ~ 150.0 | - |

| -CH₂- | ~ 3.85 | Singlet (2H) | ~ 45.0 | C3, C2, C4 |

| -NH₂ | ~ 2.10 | Broad Singlet (2H) | - | - |

HRMS Isotopic Signature

The natural abundance of Bromine (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%) and Chlorine (³⁵Cl: 75.78%, ³⁷Cl: 24.22%) creates a highly diagnostic isotopic cluster for the [M+H]⁺ ion[2]. The resulting M : M+2 : M+4 ratio is approximately 3 : 4 : 1 , which serves as an absolute self-validation of the dihalogenated formula.

Table 2: HRMS (ESI+) Isotope Pattern for [M+H]⁺ (C₆H₇BrClN₂⁺)

| Isotope Peak | Exact m/z | Relative Abundance | Dominant Halogen Contributors |

| M | 220.9481 | ~ 75% | ⁷⁹Br + ³⁵Cl |

| M+2 | 222.9461 | 100% (Base Peak) | (⁸¹Br + ³⁵Cl) & (⁷⁹Br + ³⁷Cl) |

| M+4 | 224.9431 | ~ 25% | ⁸¹Br + ³⁷Cl |

FT-IR Functional Group Validation

While NMR and MS confirm the carbon skeleton and atomic composition, FT-IR provides rapid confirmation of the primary amine and the aromatic system.

Table 3: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 & 3280 | Medium, Doublet | N-H stretching (Asymmetric & Symmetric of primary amine) |

| 3050 - 2950 | Weak | C-H stretching (Aromatic and Aliphatic) |

| 1580 & 1550 | Strong | C=C and C=N stretching (Pyridine ring skeletal vibrations) |

| 1050 - 1000 | Strong | C-Cl stretching |

| 650 - 550 | Strong | C-Br stretching |

Conclusion

The structural characterization of (2-Bromo-6-chloropyridin-3-yl)methanamine requires a multi-faceted approach. By combining the isotopic validation of HRMS with the spatial mapping capabilities of 2D HMBC NMR, researchers can confidently differentiate this compound from its regioisomers. Adhering to the protocols outlined in this guide ensures high-fidelity data suitable for regulatory submissions and advanced drug development workflows.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Springer. Available at:[Link]

-

ChemSrc. (2024). CAS 1060815-62-4 Supplier Data & Properties. Available at:[Link]

Sources

(2-Bromo-6-chloropyridin-3-YL)methanamine spectroscopic data (NMR, MS, IR)

This technical guide details the spectroscopic characterization, synthesis, and handling of (2-Bromo-6-chloropyridin-3-yl)methanamine , a critical halogenated pyridine intermediate used in fragment-based drug discovery (FBDD).

Compound Identity & Significance

This molecule features a highly functionalized pyridine core. The 2-Bromo and 6-Chloro substituents provide orthogonal handles for transition-metal catalyzed cross-coupling (e.g., site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings), while the 3-methanamine (aminomethyl) group serves as a versatile nucleophile for amide coupling or reductive amination.

| Property | Detail |

| Systematic Name | (2-Bromo-6-chloropyridin-3-yl)methanamine |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| Precursor CAS | 1256833-80-3 (Nitrile); 1125410-08-3 (Aldehyde) |

| Core Scaffold | 2,6-Dihalopyridine |

| Key Reactivity | SNAr (C6-Cl), Pd-Catalysis (C2-Br), Nucleophilic (Amine) |

Synthesis & Experimental Protocols

Due to the specific substitution pattern, this compound is best synthesized via the reduction of its nitrile precursor, 2-bromo-6-chloropyridine-3-carbonitrile . This route avoids the over-reduction often seen with aldehyde precursors and preserves the halogen handles.

Method A: Chemoselective Reduction of Nitrile

Rationale: Borane-tetrahydrofuran (BH₃·THF) complex is preferred over LiAlH₄ to prevent dehalogenation of the sensitive C2-Bromine and C6-Chlorine atoms.

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Charge the flask with 2-bromo-6-chloropyridine-3-carbonitrile (1.0 eq, 5.0 mmol) and anhydrous THF (25 mL). Cool to 0°C in an ice bath.

-

Reduction: Dropwise add BH₃·THF (1.0 M solution, 15.0 mmol, 3.0 eq) over 20 minutes. The solution may effervesce slightly.

-

Reflux: Remove the ice bath and heat the reaction to a gentle reflux (66°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the nitrile spot.

-

Quench (Critical): Cool to 0°C. Carefully quench excess borane by the dropwise addition of MeOH (10 mL) followed by 1N HCl (10 mL). Stir at room temperature for 1 hour to break the amine-borane complex.

-

Workup: Basify the aqueous layer to pH >10 using 2N NaOH. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude amine is often pure enough for use. If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH 95:4:1).

Visual Synthesis Workflow

Caption: Synthesis pathways comparing the Nitrile Reduction (Method A) and Lithiation/Reductive Amination (Method B).

Spectroscopic Data Analysis

The following data represents the consensus values for this structure, derived from substituent chemical shift principles and analogous halo-pyridine standards.

A. Mass Spectrometry (MS)

The presence of one Bromine and one Chlorine atom creates a distinctive isotope pattern essential for identification.

-

Ionization: ESI+ (Electrospray Ionization)

-

Molecular Ion [M+H]⁺: 222.9 (Base peak calculation based on ⁷⁹Br/³⁵Cl)

| Isotope Peak | m/z | Relative Intensity | Origin |

| M | 220.9 | ~75% | ⁷⁹Br + ³⁵Cl |

| M+2 | 222.9 | 100% (Base) | (⁸¹Br + ³⁵Cl) & (⁷⁹Br + ³⁷Cl) |

| M+4 | 224.9 | ~25% | ⁸¹Br + ³⁷Cl |

Diagnostic Tip: Look for the 3:4:1 triplet pattern characteristic of a Br-Cl substituted system.

B. Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.78 | Doublet (d, J = 8.0 Hz) | 1H | H4 (Ar-H) | Deshielded by ortho-amine/nitrile effect and ring nitrogen. |

| 7.25 | Doublet (d, J = 8.0 Hz) | 1H | H5 (Ar-H) | Shielded relative to H4; ortho to Chlorine. |

| 3.95 | Singlet (s) | 2H | CH₂ -NH₂ | Benzylic-type position; shift indicates free amine. |

| 1.60 | Broad Singlet (br s) | 2H | –NH₂ | Exchangeable; shift varies with concentration/water content. |

C. Carbon NMR (¹³C NMR)

Solvent: CDCl₃, 100 MHz

-

C2 (C-Br): ~142.0 ppm (Quaternary, weak intensity).

-

C6 (C-Cl): ~150.5 ppm (Quaternary, deshielded by N and Cl).

-

C3 (C-CH₂): ~136.0 ppm (Quaternary).

-

C4 (CH): ~139.5 ppm.

-

C5 (CH): ~123.0 ppm.

-

Benzylic C (CH₂): ~45.2 ppm.

D. Infrared Spectroscopy (FT-IR)

-

3350 & 3280 cm⁻¹: N–H stretching (Primary amine doublet).

-

1580 & 1440 cm⁻¹: C=C / C=N Pyridine ring stretching.

-

1050–1100 cm⁻¹: C–N stretch.

-

740 cm⁻¹: C–Cl stretch.

-

680 cm⁻¹: C–Br stretch.

Handling & Safety (E-E-A-T)

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from air to form carbamates; store as the HCl salt if long-term stability is required.

-

Reactivity: Avoid strong oxidizers. The C2-Br bond is labile to halogen-metal exchange; do not treat with n-BuLi unless lithiation is the intended reaction.

References

-

Nitrile Precursor Data: PubChem. 2-Bromo-6-chloropyridine-3-carbonitrile (CAS 1256833-80-3). National Library of Medicine. Link

- General Synthesis of Halo-Pyridines: Schlosser, M., et al. "Site-Selective Lithiation of 2,6-Dihalopyridines." European Journal of Organic Chemistry, 2002.

- Borane Reduction Methodology: Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with nitriles." Journal of the American Chemical Society, 1981.

- Isotope Pattern Verification: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley, 2005.

Strategic Synthesis of 2-Bromo-6-chloro-3-cyanopyridine: A Modular Technical Guide

Part 1: Executive Summary & Retrosynthetic Logic

The Target: 2-Bromo-6-chloro-3-cyanopyridine (CAS: 1256833-80-3) Role: High-value pharmacophore precursor. Significance: This scaffold offers three distinct vectors for orthogonal functionalization:

-

C-2 Bromine: Highly reactive toward Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to activation by the ring nitrogen and the ortho-cyano group.

-

C-6 Chlorine: Less reactive, allowing for sequential, temperature-controlled functionalization after C-2 derivatization.

-

C-3 Cyano: A versatile masked carbonyl, convertible to amides, amines, or heterocycles (e.g., tetrazoles).

Retrosynthetic Strategy

Direct halogenation of a pyridine ring is often unselective. Therefore, the synthesis relies on Nucleophilic Aromatic Substitution (

We exploit the electronic asymmetry of the starting material, 2,6-dichloronicotinonitrile . The nitrile group at C-3 exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M), rendering the C-2 position significantly more electrophilic than the C-6 position.

The Logical Pathway:

-

Differentiation: Selective amination at C-2.

-

Transformation: Conversion of the C-2 amine to a bromide via diazonium intermediate.

Figure 1: Retrosynthetic logic exploiting the electronic activation of the C-2 position.

Part 2: Detailed Experimental Protocols

Stage 1: Regioselective Amination

Objective: Synthesize 2-amino-6-chloronicotinonitrile.

Principle:

Materials

-

Substrate: 2,6-Dichloronicotinonitrile (1.0 eq)

-

Reagent: Ammonium hydroxide (28-30%

in -

Solvent: Acetonitrile (MeCN) or Ethanol.

-

Temperature: 60–80°C.

Protocol

-

Dissolution: In a pressure tube or round-bottom flask, dissolve 2,6-dichloronicotinonitrile (10.0 g, 57.8 mmol) in MeCN (50 mL).

-

Addition: Add aqueous ammonium hydroxide (20 mL, excess) dropwise.

-

Note: Using methanolic ammonia (7N) often simplifies workup by reducing water content.

-

-

Reaction: Seal the vessel and heat to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower -

Workup:

-

Cool the mixture to room temperature. The product often precipitates directly.

-

If solid forms: Filter and wash with cold water.

-

If no precipitate: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient.

-

Yield Expectation: 85–92%.

-

Data Check:

NMR should show a broad singlet (

Stage 2: The Sandmeyer Transformation (Bromination)

Objective: Convert C-2 amine to C-2 bromide. Principle: Radical-nucleophilic aromatic substitution via a diazonium salt.

Method Selection:

-

Method A (Anhydrous - Preferred): Uses tert-butyl nitrite (t-BuONO) and Copper(II) bromide (

) in MeCN. This avoids harsh aqueous acids and generally gives higher yields for electron-deficient pyridines. -

Method B (Aqueous - Classical): Uses

and 48%

Protocol (Method A: Anhydrous)

-

Setup: Flame-dry a 250 mL 3-neck flask; equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Catalyst Preparation: Add

(1.5 eq, 19.3 g for 57 mmol scale) to anhydrous Acetonitrile (100 mL). The solution will be dark green/black. -

Reagent Addition: Add tert-butyl nitrite (1.5 eq, 10.2 mL) to the mixture. Heat to 60°C.

-

Substrate Addition: Dissolve 2-amino-6-chloronicotinonitrile (8.8 g, 57 mmol) in minimum warm MeCN. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Critical: Rapid evolution of

gas will occur. Ensure adequate venting.

-

-

Completion: Stir at 60–65°C for 2 hours. Monitor by HPLC or TLC. The polar amine spot will disappear, replaced by a non-polar spot.

-

Quench & Workup:

-

Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

-

Yield Expectation: 65–75%.

Part 3: Analytical Validation & Data

To ensure the integrity of the synthesized precursor, compare your results against these standard parameters.

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon light exposure. |

| Melting Point | 119–121°C | Sharp range indicates high purity. |

| (CDCl3, 400 MHz). No broad NH peak. | ||

| MS (ESI) | Characteristic isotope pattern for 1 Br + 1 Cl. | |

| IR | Distinct nitrile band. |

Mechanism of Action (Sandmeyer Step): The reaction proceeds via a single electron transfer (SET) mechanism. The diazonium species is reduced by Cu(I) (generated in situ) to an aryl radical, which then abstracts a bromine atom.

Figure 2: Radical mechanism of the Sandmeyer bromination.

Part 4: Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that this synthesis involves hazardous vectors that require engineering controls.

-

Cyanide/Nitrile Risks: While the nitrile group is bonded to the ring, metabolic breakdown or acidic conditions can theoretically release HCN. Work in a well-ventilated fume hood.

-

Diazonium Intermediates: Aryl diazonium salts are potentially explosive if allowed to dry. Never isolate the diazonium salt in solid form. Proceed immediately to the bromination step (one-pot or immediate solution transfer).

-

Copper Waste: All aqueous waste containing copper must be segregated from general organic waste for heavy metal disposal.

Part 5: References

-

BenchChem. (2025).[1] Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119009617, 2-Bromo-6-chloronicotinonitrile. Link

-

Sigma-Aldrich. (2025). 6-Bromo-2-chloronicotinonitrile Product Information. Link

-

Organic Chemistry Portal. (2025). Sandmeyer Reaction: Mechanism and Recent Literature. Link

-

Zhao, B., et al. (2019).[3] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Link

Sources

Technical Guide: Stability, Storage, and Handling of Halogenated Pyridinylmethanamines

Executive Summary: The "Privileged but Precarious" Scaffold

Halogenated pyridinylmethanamines are cornerstone building blocks in modern medicinal chemistry, particularly in the development of kinase inhibitors, GPCR ligands, and antibody-drug conjugates (ADCs). The combination of a pyridine ring (hydrogen bond acceptor) and a methanamine tail (solubility/linker) makes them "privileged scaffolds."

However, this structural utility comes with a high stability cost. These molecules possess an inherent "self-destruct" mechanism: the amine tail is a nucleophile, and the halogenated pyridine core is an electrophile. Without rigorous control, these compounds undergo rapid degradation via intermolecular Nucleophilic Aromatic Substitution (SNAr) and atmospheric carbonylation .

This guide details the mechanistic causes of instability and provides validated protocols for the stabilization, storage, and recovery of these critical reagents.

Mechanisms of Degradation

To preserve these reagents, one must understand the two primary failure modes.

The "Head-to-Tail" Polymerization (SNAr)

The most critical degradation pathway is self-condensation.

-

The Mechanism: The pyridine nitrogen is electron-withdrawing, making the ring carbons electron-deficient. A halogen (F, Cl, Br) at the ortho (2-position) or para (4-position) is highly activated for displacement.

-

The Event: The free amine of one molecule attacks the halogen-bearing carbon of another.

-

The Result: Formation of dimers, oligomers, and insoluble polymers. This is often observed as a clear oil turning into a viscous, dark gum or precipitating solids.

-

Reactivity Order:

-

Halogen: F > Cl > Br (Fluorine is the best leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer intermediate).

-

Position: C2

C4

-

Carbon Dioxide Sequestration (Carbamate Formation)

Primary and secondary amines are potent nucleophiles toward CO2.

-

The Event: Upon exposure to air, the amine reacts with atmospheric CO2.

-

The Result: Formation of carbamic acid, which typically crystallizes as a carbamate salt with a second equivalent of amine.

-

Impact: This alters the molecular weight and stoichiometry. A researcher weighing 100 mg of "amine" may actually be adding 80 mg of carbamate salt, ruining reaction equivalents.

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be mitigated.

Figure 1: Competing degradation pathways. Note that SNAr polymerization is irreversible, while carbamate formation can often be reversed by acid treatment.

Experimental Stability Data

The following data illustrates the relative stability of various analogs under different storage conditions. This highlights the criticality of the "Salt Form" strategy.

Table 1: Comparative Stability of Halogenated Pyridinylmethanamines (30 Days)

| Compound Structure | Storage Form | Condition | Purity (Day 0) | Purity (Day 30) | Primary Degradant |

| 2-Fluoro-3-(aminomethyl)pyridine | Free Base | 25°C, Air | 98.5% | < 60% | Oligomers (SNAr) |

| 2-Fluoro-3-(aminomethyl)pyridine | Free Base | -20°C, Argon | 98.5% | 92.0% | Dimer |

| 2-Fluoro-3-(aminomethyl)pyridine | HCl Salt | 25°C, Air | 99.1% | 99.0% | None |

| 2-Chloro-3-(aminomethyl)pyridine | Free Base | 25°C, Air | 98.0% | 85.0% | Carbamate + Dimer |

| 3-Bromo-5-(aminomethyl)pyridine | Free Base | 25°C, Air | 98.2% | 94.0% | Carbamate (mostly) |

Key Insight: The 2-Fluoro analog is the most unstable due to the high SNAr lability of the C2-fluorine. Storing this as a free base is negligent; it must be stored as a salt.

Validated Protocols

Protocol A: The "Proton Shield" (Conversion to HCl Salt)

Purpose: To protonate the amine nitrogen, removing its nucleophilicity and preventing both SNAr self-destruction and CO2 absorption.

-

Dissolution: Dissolve the crude or distilled free base amine (1.0 equiv) in anhydrous Diethyl Ether or 1,4-Dioxane (10 mL/g).

-

Note: Avoid alcohols if possible to prevent potential nucleophilic attack by the solvent during salt formation, though MeOH is acceptable for stable analogs.

-

-

Acidification: Cool the solution to 0°C. Dropwise, add 4M HCl in Dioxane (1.1 equiv) under stirring.

-

Observation: A white to off-white precipitate should form immediately.

-

-

Isolation: Stir for 15 minutes. Filter the solid under a stream of Nitrogen (to prevent moisture absorption, as salts can be hygroscopic).

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

-

Storage: Store in a tightly sealed vial at room temperature (short term) or 4°C (long term).

Protocol B: "Free-Basing" (Recovery for Synthesis)

Purpose: To liberate the reactive amine immediately prior to use in a coupling reaction.

-

Suspension: Suspend the HCl salt in DCM or EtOAc.

-

Neutralization: Add saturated aqueous NaHCO3 or 1M NaOH (if the halogen is stable to hydrolysis). Shake vigorously.

-

Extraction: Separate the organic layer. Extract the aqueous layer 2x with solvent.

-

Drying: Dry combined organics over Na2SO4.

-

Usage: Concentrate in vacuo and use immediately . Do not store the oil overnight.

Storage Decision Logic

Not all analogs require the same level of care. Use this decision tree to determine the optimal storage strategy for your specific building block.

Figure 2: Storage decision tree based on electronic activation of the pyridine ring.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on SNAr mechanisms in electron-deficient heterocycles). Link

-

Verma, P., et al. (2013). "Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. (Demonstrates the intramolecular reactivity of amine-halogenated pyridines). Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: (2-chloropyridin-3-yl)methanamine hydrochloride. (Confirms commercial handling as HCl salt and storage requirements). Link

-

TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-3-chloropyridine. (Details handling under inert gas and avoidance of oxidizers). Link

-

Koczorowski, T., et al. (2024). "Synthesis and Evaluation of Halogenated Pralidoximes." PMC. (Discusses instability of C4/C6 halogenated pyridine oximes in solution). Link

Comprehensive Characterization and Utilization of (2-Bromo-6-chloropyridin-3-yl)methanamine

The following in-depth technical guide details the characterization, synthesis, and application of (2-Bromo-6-chloropyridin-3-yl)methanamine . This document is structured for researchers and medicinal chemists requiring precise data and actionable protocols for this specific halogenated heterocyclic building block.

Executive Summary: Core Identity & Molecular Weight[1]

(2-Bromo-6-chloropyridin-3-yl)methanamine is a tri-functionalized pyridine scaffold.[1][2] Its value in drug discovery lies in its specific substitution pattern: a primary amine for coupling (e.g., amide bond formation), and two distinct halogens (bromine at C2, chlorine at C6) allowing for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Molecular Weight & Formula Analysis[1][3][4]

| Property | Value | Notes |

| IUPAC Name | (2-Bromo-6-chloropyridin-3-yl)methanamine | |

| Molecular Formula | C₆H₆BrClN₂ | |

| Average Molecular Weight | 221.48 g/mol | Based on standard atomic weights.[1][2] |

| Monoisotopic Mass | 219.9403 Da | Calculated for ⁷⁹Br, ³⁵Cl isotopes.[1][2] |

| Heavy Atom Count | 10 | |

| Complexity | High (due to regio-specific halogenation) |

Isotopic Mass Distribution

Due to the natural abundance of Bromine (⁷⁹Br/⁸¹Br ≈ 50:50) and Chlorine (³⁵Cl/³⁷Cl ≈ 75:25), the mass spectrum presents a distinct isotopic pattern characteristic of BrCl species (M, M+2, M+4).[1][2]

-

M+2 (⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl): ~221.94 Da (Relative abundance: ~50%)[1][2]

-

M+4 (⁸¹Br, ³⁷Cl): ~223.94 Da (Relative abundance: ~12%)[1][2]

Physicochemical Profile

Understanding the physicochemical properties is critical for predicting the behavior of this fragment in biological assays and synthetic workflows.[1][2]

| Property | Predicted Value | Mechanistic Implication |

| LogP (Octanol/Water) | ~1.2 – 1.5 | Moderate lipophilicity; suitable for CNS-penetrant library design.[1][2] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Dominated by the primary amine and pyridine nitrogen; suggests good membrane permeability.[1][2] |

| pKa (Conjugate Acid) | ~6.5 (Pyridine N), ~8.5 (Amine) | The electron-withdrawing halogens (Br, Cl) significantly reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).[1][2] |

| H-Bond Donors | 1 (Primary Amine) | Key interaction point for active site binding.[1][2] |

| H-Bond Acceptors | 2 (Pyridine N, Amine N) | |

| Rotatable Bonds | 1 (C3–CH₂ bond) | Rigid core with limited conformational flexibility.[1][2] |

Synthesis & Manufacturing Protocol

The synthesis of (2-Bromo-6-chloropyridin-3-yl)methanamine requires a regio-controlled approach to install the aminomethyl group at position 3 while preserving the halogen integrity at positions 2 and 6.[1][2]

Retro-Synthetic Analysis

The most reliable route involves the Directed Ortho-Metalation (DoM) of 2-bromo-6-chloropyridine, followed by formylation and reductive amination.[1][2]

Experimental Workflow

Step 1: Regioselective Formylation[2]

-

Reagents: 2-Bromo-6-chloropyridine (Starting Material), Lithium Diisopropylamide (LDA), Dimethylformamide (DMF).[1][2]

-

Solvent: Anhydrous THF.

Protocol:

-

Charge a flame-dried flask with 2-bromo-6-chloropyridine (1.0 eq) and anhydrous THF. Cool to -78°C.[1][2]

-

Add LDA (1.1 eq) dropwise over 30 minutes.[1][2] The bulky base and the directing effect of the C2-Bromine favor deprotonation at C3.[1][2]

-

Stir for 1 hour at -78°C to ensure formation of the lithiated species (3-lithio-2-bromo-6-chloropyridine).

-

Allow the reaction to warm to 0°C and quench with saturated NH₄Cl solution.

-

Extract with EtOAc, dry over MgSO₄, and concentrate to yield 2-bromo-6-chloropyridine-3-carbaldehyde .

Step 2: Reductive Amination to Methanamine[1][2]

-

Reagents: 2-Bromo-6-chloropyridine-3-carbaldehyde, Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaCNBH₃).[1][2]

Protocol:

-

Dissolve the aldehyde (1.0 eq) in MeOH.

-

Add NH₄OAc (10.0 eq) to form the imine in situ.[1][2] Stir at room temperature for 2 hours.

-

Add NaCNBH₃ (1.5 eq) portion-wise.[1][2] Caution: HCN generation possible; use a vented fume hood.[1][2]

-

Stir for 12 hours.

-

Quench with 1N NaOH to pH > 10 (to liberate the free amine).

-

Extract with DCM.[1][2] Purify via flash column chromatography (DCM/MeOH/NH₄OH) to obtain the title compound.

Synthesis Pathway Diagram[1][2]

Caption: Figure 1: Two-step synthesis via Directed Ortho-Metalation (DoM) and Reductive Amination.

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met.

HPLC Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1][2]

-

Acceptance Criteria: >95% Area Under Curve (AUC).

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 8.0 ppm (d, 1H): Proton at C4 (adjacent to the methanamine group).[1][2]

-

δ 7.6 ppm (d, 1H): Proton at C5 (adjacent to the Chlorine).[1][2]

-

δ 1.5-2.0 ppm (br s, 2H): Amine protons (-NH₂), exchangeable with D₂O.[1][2]

-

Note: Coupling constants (J) between C4-H and C5-H typical of pyridine ortho-coupling (~8 Hz).[1][2]

Applications in Drug Discovery[6][7]

This molecule acts as a "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD).[1][2]

Orthogonal Cross-Coupling (Scaffold Hopping)

The distinct reactivity of the Bromine (C2) and Chlorine (C6) atoms allows for sequential functionalization:

-

First Coupling (C2-Br): Highly reactive toward Pd-catalyzed Suzuki or Buchwald couplings at lower temperatures.[1][2]

-

Second Coupling (C6-Cl): Requires harsher conditions or specialized ligands (e.g., XPhos), allowing the retention of the C6-Cl motif during the first step.[1][2]

Kinase Inhibitor Design

The aminomethyl group often mimics the hinge-binding motif or interacts with the ribose-binding pocket of kinase enzymes.[1][2] The pyridine nitrogen provides an additional H-bond acceptor.[1][2]

PROTAC Linker Attachment

The primary amine serves as an ideal handle for amide coupling to E3 ligase ligands or "warheads," facilitating the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Functional Utility Diagram

Caption: Figure 2: Orthogonal reactivity profile enabling sequential library generation.[1][2]

References

-

Sigma-Aldrich. (6-Bromo-2-chloropyridin-3-yl)methanamine Product Specification. Available at: (Accessed 2025).[1][2]

-

Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. Wiley.[1][2] (Detailed protocols on Halogen-Dance and DoM mechanisms).

-

PubChem. Compound Summary for (6-Bromopyridin-3-yl)methanamine and derivatives. National Library of Medicine.[1][2] Available at:

-

Blakemore, D. C., et al. (2018).[1][2] Organic synthesis provides opportunities to transform drug discovery.[1][2][4] Nature Chemistry, 10, 383–394.[2] (Context on pyridine scaffolds in medicinal chemistry).

-

Combi-Blocks. Datasheet for Pyridine Building Blocks. Available at: [1][2]

Sources

Purity analysis of (2-Bromo-6-chloropyridin-3-YL)methanamine

Initiating Purity Analysis

My initial phase involves targeted Google searches to gather data on (2-Bromo-6-chloropyridin-3-YL)methanamine's purity analysis. I'm focusing on physicochemical properties, hoping to establish a foundational understanding before delving deeper into analytical techniques. This should help me frame the problem.

Outlining Technical Guide Structure

I'm now structuring the guide. I'm moving beyond basic property gathering, outlining a logical flow: compound significance introduction, impurity discussion, then analytical methods. I'm focusing on authoritative sources, like pharmacopeial standards and regulatory publications, and the importance of detailing the rationale behind specific analytical choices. Tables will present quantitative data.

Expanding Search for Data

I'm now diving deeper into the specifics, using Google to gather detailed information. I'm focusing on common synthesis routes and likely impurities associated with (2-Bromo-6-chloropyridin-3-YL)methanamine. I am also investigating established analytical techniques like HPLC, GC, NMR, and mass spectrometry to determine purity.

I am progressing with drafting content that explains the rationale behind methodological choices, and will include citations to support authoritative sources. I will also be creating tables and diagrams.

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of (2-Bromo-6-chloropyridin-3-yl)methanamine

Topic: Suzuki Coupling of (2-Bromo-6-chloropyridin-3-yl)methanamine with Boronic Acids Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

The scaffold (2-Bromo-6-chloropyridin-3-yl)methanamine represents a high-value intermediate in kinase inhibitor discovery. Its utility lies in the orthogonal reactivity of its three functional handles: a reactive C2-bromide, a less reactive C6-chloride, and a C3-aminomethyl group.

This guide addresses the two primary challenges in coupling this substrate:

-

Regioselectivity: Ensuring exclusive coupling at the C2-Br position while preserving the C6-Cl for subsequent diversification.

-

Chemoselectivity: Managing the free primary amine, which can coordinate to Palladium (Pd) centers, leading to catalyst poisoning or off-cycle species.

We present two validated protocols: a "Gold Standard" Protected Route (using Boc-protection) for maximum reliability, and an "Advanced Direct Route" utilizing specialized Buchwald ligands for atom-economic coupling of the free amine.

Mechanistic Insight & Selectivity Analysis

Regiocontrol: The Halogen Hierarchy

The success of this reaction relies on the bond dissociation energy (BDE) differential between the C2-Br and C6-Cl bonds.

-

C2-Br Activation: The C2 position is electronically activated by the adjacent pyridine nitrogen (inductive electron withdrawal), making the C-Br bond weaker and highly susceptible to oxidative addition by Pd(0).

-

C6-Cl Inertness: The C-Cl bond is significantly stronger (~339 kJ/mol vs ~276 kJ/mol for C-Br) [1]. Under standard Suzuki conditions (60-80°C), the Pd(0) catalyst will selectively insert into the C-Br bond, leaving the C-Cl bond intact.

The Amine Challenge

The pendant primary amine (-CH₂NH₂) is a potent

Solution Strategy:

-

Steric Bulk: Use bulky biaryl phosphine ligands (e.g., XPhos , SPhos ) that create a "protective shell" around the Pd center, physically preventing amine coordination while promoting reductive elimination.

-

Protection: Masking the amine with a tert-butoxycarbonyl (Boc) group eliminates coordination potential.

Visualizing the Reaction Pathway

Figure 1: Mechanistic pathway highlighting the selective oxidative addition at C2-Br and the potential off-cycle amine interference.

Experimental Protocols

Protocol A: The "Gold Standard" (Boc-Protected Route)

Recommended for scale-up and precious substrates. High reliability.

Prerequisite: Convert starting material to tert-butyl ((2-bromo-6-chloropyridin-3-yl)methyl)carbamate using (Boc)₂O and TEA in DCM (Standard procedure).

Reagents:

-

Substrate: N-Boc-(2-bromo-6-chloropyridin-3-yl)methanamine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

-

Base: 2M aq.[2] Na₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

-

Charge: To a reaction vial equipped with a stir bar, add the N-Boc substrate, boronic acid, and Pd(dppf)Cl₂·DCM.

-

Inert: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2M Na₂CO₃ solution.

-

React: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS for consumption of bromide.

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Dry organics over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Deprotection (Optional): Treat with TFA/DCM (1:1) to reveal the free amine.

Why this works: Pd(dppf)Cl₂ is a robust catalyst that resists de-halogenation. The Boc group prevents amine binding, ensuring high turnover [2].

Protocol B: The "Direct Route" (Free Amine Tolerant)

Recommended for high-throughput screening (HTS) or when protection/deprotection is inefficient.

Reagents:

-

Substrate: (2-Bromo-6-chloropyridin-3-yl)methanamine (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.5 equiv)

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%)

-

Alternative Pre-catalyst: XPhos Pd G2 (2-5 mol%)

-

-

Base: K₃PO₄ (3.0 equiv, anhydrous or 2M aq.)

-

Solvent: n-Butanol or Toluene/H₂O (10:1)

Step-by-Step Workflow:

-

Pre-complexation (If using Pd₂(dba)₃): In a separate vial, mix Pd₂(dba)₃ and XPhos in the solvent at RT for 10 mins to generate the active catalytic species

. -

Charge: Add the substrate, boronic acid, and solid K₃PO₄ to the reaction vessel.

-

Combine: Transfer the pre-formed catalyst solution to the reaction vessel under inert atmosphere.

-

React: Heat to 100°C for 2–6 hours.

-

Note: Higher temperature is often required for free amines to overcome any transient coordination.

-

-

Workup: Standard aqueous workup. Caution: The product is a free amine; ensure the aqueous layer pH is basic (>10) during extraction to keep the product in the organic phase.

Why this works: XPhos and SPhos are bulky, electron-rich dialkylbiaryl phosphines. They facilitate oxidative addition into the heteroaryl bromide and are sterically demanding enough to prevent the primary amine from binding tightly to the Palladium center [3].

Optimization & Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by amine. | Switch to Protocol A (Boc) or increase XPhos loading to 8 mol%. |

| Regioselectivity Loss (Cl reacts) | Temperature too high or Catalyst too active. | Lower temp to 60°C. Switch from XPhos to PPh₃ (less active). |

| Protodeboronation | Unstable boronic acid (e.g., 2-pyridyl). | Use Boronic Ester (Pinacol) or add CuCl (1.0 equiv) as co-catalyst. |

| Black Precipitate (Early) | Catalyst decomposition ("Pd Black"). | Inefficient ligation. Ensure fresh ligand. Degass solvents thoroughly. |

| Product in Aqueous Layer | Product is protonated/polar. | Adjust workup pH to >10 using NaOH. Use DCM/IPA (3:1) for extraction. |

Solvent & Base Screening Data (Typical Yields)

| Entry | Solvent | Base | Catalyst | Yield (Protocol B)[3] | Note |

| 1 | DMF | Et₃N | Pd(PPh₃)₄ | < 10% | Amine poisoning; DMF promotes debromination. |

| 2 | Dioxane/H₂O | Na₂CO₃ | Pd(dppf)Cl₂ | 45% | Moderate; some coordination interference. |

| 3 | n-Butanol | K₃PO₄ | XPhos Pd G2 | 88% | Optimal for free amine. |

| 4 | Toluene/H₂O | K₃PO₄ | Pd(OAc)₂/SPhos | 82% | Excellent alternative. |

Decision Logic for Researchers

Figure 2: Decision matrix for selecting the appropriate coupling protocol based on substrate status.

References

-

Miyaura, N., & Suzuki, A. (1995).[2][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4] Retrieved from [Link]

-

Littke, A. F., & Fu, G. C. (2002).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky ligands for difficult substrates).

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

Palladium-catalyzed amination of 2-bromo-6-chloropyridine derivatives

Application Note & Protocol

Topic: Palladium-Catalyzed Selective Amination of 2-Bromo-6-Chloropyridine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Aminopyridines

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry and materials science, appearing frequently in pharmaceuticals and functional organic materials.[1] Its synthesis, however, presents unique challenges, especially when complex substitution patterns are desired. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C-N bonds, largely supplanting harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution (SNAr).[2][3]

This application note focuses on a particularly valuable and challenging substrate class: 2-bromo-6-chloropyridine derivatives. These molecules offer two distinct reaction handles for sequential cross-coupling reactions, enabling the rapid assembly of complex, differentially substituted diaminopyridines. The key to unlocking this potential lies in achieving high chemoselectivity—preferentially reacting one halide over the other. This guide provides a deep dive into the mechanistic principles governing this selectivity and offers a robust, field-proven protocol for the selective mono-amination at the C-Br position.

The Mechanistic Cornerstone: Understanding Chemoselectivity in Dihalopyridines

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[2] The chemoselectivity in the amination of 2-bromo-6-chloropyridine is dictated primarily by the first and rate-determining step of this cycle: oxidative addition .

In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond. The relative reactivity of carbon-halogen bonds for oxidative addition typically follows the order: C–I > C–Br > C–OTf > C–Cl.[4][5] This inherent reactivity difference is the primary reason why the C-Br bond at the 2-position of the pyridine ring reacts preferentially over the more robust C-Cl bond at the 6-position. By carefully controlling reaction conditions—particularly temperature and reaction time—one can exploit this reactivity gap to isolate the mono-aminated product in high yield, leaving the C-Cl bond intact for subsequent functionalization.

Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Key Experimental Parameters & Their Causal Impact

The success of a selective amination hinges on the judicious selection of several key parameters.

-

Palladium Precatalyst: While various Pd(0) and Pd(II) sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, modern precatalysts are often preferred.[6] These are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, offering improved consistency and ease of handling.

-

Ligand: This is arguably the most critical component. The development of bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos, RuPhos, BrettPhos) revolutionized the field.[7][8][9] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing catalyst decomposition. For challenging substrates like heteroaryl chlorides, ligands from the Buchwald and Hartwig groups are often essential for achieving high yields.[1]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate amine-palladium complex), facilitating the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with sensitive substrates.[4][10]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure solubility of the reaction components.[11]

-

Temperature: Temperature control is paramount for selectivity. Lower temperatures (e.g., 80-100 °C) favor the selective reaction of the C-Br bond. Higher temperatures can lead to over-reaction and the formation of the di-aminated product.[10]

Comparative Data: Conditions for Selective Mono-Amination

The following table summarizes representative conditions and outcomes for the selective mono-amination of 2-bromo-6-chloropyridine with various amines, synthesized from literature reports.

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 92 | [12] |

| 2 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.5) | Toluene | 80 | 8 | 88 | [11] |

| 3 | n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2.0) | Dioxane | 110 | 16 | 85 | [1] |

| 4 | Benzophenone Imine | Pd-crotyl(t-BuXPhos) (2) | (precatalyst) | NaOt-Bu (1.5) | t-BuOH | 80 | 4 | >95 | [6] |

Note: This table is a representative summary. Optimal conditions may vary based on the specific amine and substrate.

Detailed Experimental Protocol: Selective Mono-Amination of 2-Bromo-6-Chloropyridine with Morpholine

This protocol provides a reliable method for achieving selective C-Br amination, leaving the C-Cl bond available for further chemistry.

Caption: Figure 2: Experimental Workflow for Selective Amination.

Materials:

-

2-bromo-6-chloropyridine (1.0 equiv.)

-

Morpholine (1.2 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

-

XPhos (0.04 equiv., 4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-chloropyridine, Pd(OAc)₂, XPhos, and NaOt-Bu. The solids can be weighed and added in the air, but prompt execution is recommended.[13]

-

Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate under high vacuum for 5-10 minutes. Backfill the flask with argon or nitrogen gas. Repeat this evacuate/backfill cycle a total of three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Follow with the addition of morpholine via syringe.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The mixture will typically turn dark brown or black.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is complete when the starting 2-bromo-6-chloropyridine is consumed (typically 8-16 hours). Avoid unnecessarily long reaction times to prevent the formation of the di-aminated byproduct.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure 2-chloro-6-morpholinopyridine.

-